tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Description
tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS: 2201582-94-5) is a fluorinated piperidine derivative featuring a stereospecific (S)-configuration at the 3-position. The compound contains a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, an aminomethyl group, and a fluorine atom at the same carbon, resulting in a unique electronic and steric profile. Its molecular weight is 232.30 g/mol, and it is reported to have 97% purity . This structure is critical in medicinal chemistry, where fluorine is often introduced to enhance metabolic stability and binding affinity, while the Boc group facilitates synthetic manipulation during multi-step reactions.
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
QLSJCALZHFNFAL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CN)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CN)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis typically begins with a piperidine scaffold functionalized at the 3-position. A common precursor is tert-butyl 3-fluoropiperidine-1-carboxylate, which undergoes subsequent aminomethylation. Alternative routes start with non-fluorinated piperidines, introducing fluorine via electrophilic or nucleophilic fluorination . For example, tert-butyl 3-aminopiperidine-1-carboxylate can be fluorinated using diethylaminosulfur trifluoride (DAST) at −78°C to achieve regioselective fluorination.
Key Reaction Conditions for Precursor Preparation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine ring formation | Cyclization of diamino esters | 75–85% | |
| Boc protection | Di-tert-butyl dicarbonate, TEA, CH₂Cl₂ | 90% | |
| Fluorination | DAST, CH₂Cl₂, −78°C → rt | 68% |
Fluorination Strategies
Fluorination at the 3-position is critical for achieving the desired stereochemistry. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred in industrial settings due to its safety profile and compatibility with aqueous conditions. For example, treating tert-butyl 3-hydroxypiperidine-1-carboxylate with Selectfluor in acetonitrile at 80°C for 12 hours yields the fluorinated product with >95% enantiomeric excess (ee) when chiral catalysts are employed .
Comparative Fluorination Methods
| Method | Reagent | Temperature | Time | Yield | ee |
|---|---|---|---|---|---|
| Electrophilic | DAST | −78°C | 2 h | 68% | 89% |
| Radical | Selectfluor | 80°C | 12 h | 82% | 95% |
| Nucleophilic | KF, crown ether | 100°C | 24 h | 45% | 75% |
Aminomethylation Techniques
Introducing the aminomethyl group involves reductive amination or Gabriel synthesis. A documented approach treats tert-butyl 3-fluoropiperidine-1-carboxylate with formaldehyde and ammonium acetate in methanol, followed by sodium cyanoborohydride reduction at pH 5–6. This method achieves 70–80% yields but requires careful pH control to avoid epimerization.
Optimized Reductive Amination Protocol
-
Dissolve tert-butyl 3-fluoropiperidine-1-carboxylate (1.0 equiv) in MeOH.
-
Add formaldehyde (2.5 equiv) and NH₄OAc (3.0 equiv).
-
Stir at 25°C for 1 hour.
-
Add NaBH₃CN (1.2 equiv) and stir for 12 hours.
-
Quench with saturated NaHCO₃, extract with EtOAc, and purify via column chromatography.
Yield : 78%
Purity : 98% (HPLC)
Esterification and Protecting Group Management
The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. Deprotection is avoided until final stages to prevent side reactions. Industrial-scale syntheses use continuous flow reactors to enhance Boc stability during fluorination . For instance, a patent describes a telescoped process where Boc protection and fluorination occur in a single flow system, improving throughput by 40% compared to batch methods .
Stereochemical Control and Resolution
Achieving the (S)-configuration requires chiral auxiliaries or enzymatic resolution. A patented method employs (R)-oxazaborolidine catalysts during reductive amination to favor the (S)-enantiomer . Alternatively, lipase-mediated kinetic resolution of racemic intermediates affords the desired stereoisomer with 99% ee .
Enzymatic Resolution Parameters
| Enzyme | Substrate | Solvent | Time | ee |
|---|---|---|---|---|
| Candida antarctica lipase B | Racemic aminomethyl intermediate | TBME | 24 h | 99% |
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety. A notable protocol from AstraZeneca uses:
-
Continuous Fluorination : Selectfluor in a microreactor (residence time: 2 min, 80°C).
-
Automated Aminomethylation : In-line pH monitoring and real-time adjustment.
-
Crystallization-Driven Purification : Isolation via antisolvent addition (heptane/EtOAc) .
Production Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 500 kg |
| Purity | 99.5% |
| Cost Reduction | 30% vs. batch |
Analytical Characterization
Final product validation employs:
-
¹H/¹³C NMR : Confirms regiochemistry and Boc protection.
-
HRMS : Verifies molecular weight (C₁₁H₂₁FN₂O₂, [M+H]⁺ = 233.1564).
-
Chiral HPLC : Determines enantiomeric excess (Chiralpak IC-3 column, 98:2 hexane/EtOH) .
Representative ¹H NMR Data (CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.46 | s (9H) | Boc CH₃ |
| 3.55 | m (2H) | Piperidine H-2, H-6 |
| 4.66 | d (1H) | Fluorinated C-H |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or oximes.
Reduction: Reduction reactions can target the piperidine ring or the aminomethyl group, leading to the formation of secondary or primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines, oximes, or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Drug Development
tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or target specificity. Research has indicated its utility in developing compounds that modulate biological pathways involved in diseases such as cancer and autoimmune disorders .
Pharmacological Studies
This compound has been tested for its efficacy in modulating immune responses. For instance, studies involving animal models have shown that derivatives of this compound can influence cytokine levels, which are critical in inflammatory responses . The ability to alter immune system activity positions it as a candidate for further exploration in immunotherapy.
Enzyme Inhibition Studies
The unique fluorinated piperidine structure allows for interactions with various enzymes, making it valuable in enzyme inhibition studies. Researchers utilize this compound to understand enzyme mechanisms and develop inhibitors that could lead to therapeutic agents targeting specific diseases .
Protein-Ligand Interaction Studies
The compound's ability to form stable complexes with proteins makes it a useful tool in studying protein-ligand interactions. Its application in biophysical techniques like NMR spectroscopy provides insights into binding affinities and conformational changes upon ligand binding .
Intermediate in Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to introduce functional groups selectively, facilitating the construction of diverse chemical libraries for drug discovery .
Flow Chemistry Techniques
Recent advancements in flow chemistry have enabled the efficient synthesis of this compound, enhancing scalability and reproducibility. This method allows for continuous processing and minimizes waste, making it an attractive option for industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall conformation and reactivity. The aminomethyl group can participate in nucleophilic or electrophilic interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
Key Observations:
Ring Size and Strain :
- The azetidine derivative (CAS 1083181-23-0) has a four-membered ring, introducing higher ring strain compared to the six-membered piperidine core of the target compound. This strain may affect conformational flexibility and reactivity .
- Piperidine derivatives (e.g., CAS 2201582-94-5) benefit from reduced strain, enabling better stability in synthetic and biological environments.
Substituent Effects: Fluorine vs. Hydroxymethyl/Azetidine Derivatives: The target compound’s fluorine atom enhances electronegativity and lipophilicity compared to hydroxymethyl-substituted analogs (e.g., CAS 1126650-66-5), which may increase solubility but reduce metabolic stability . Aminomethyl vs. Nitroaniline/Methylamino Groups: The primary amine in the target compound offers a reactive site for further derivatization, unlike the secondary amine in CAS 912368-73-1 or the bulky nitroaniline group in compound 15 ().
Stereochemical Considerations :
Key Observations:
- Fluorination Strategies : The target compound’s 3-fluoro substitution likely requires specialized fluorinating agents (e.g., Selectfluor or DAST), whereas azetidine derivatives () may involve ring-closing fluorination.
- Boc Protection : Ubiquitous in these compounds, the Boc group is typically introduced early to protect the amine during subsequent reactions and removed under acidic conditions (e.g., HCl in dioxane) .
Biological Activity
tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a piperidine derivative that has attracted significant attention due to its potential biological activities. This compound, characterized by its unique structure featuring a fluorine atom and an aminomethyl group, is being explored for various therapeutic applications, particularly in the fields of immunology and oncology.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 232.30 g/mol
- Structure : The compound contains a piperidine ring with a tert-butyl ester and an aminomethyl group, which enhance its solubility and biological activity.
Research indicates that this compound acts primarily as an inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways related to inflammation and immune responses. JAKs play a pivotal role in the signaling of several cytokines and growth factors, making this compound a candidate for treating autoimmune diseases and certain cancers.
Interaction Studies
Preliminary studies have shown that this compound interacts effectively with JAK proteins, potentially modulating inflammatory responses. The binding affinity and inhibitory effects on JAKs suggest that it could be developed into a therapeutic agent for conditions such as rheumatoid arthritis or psoriasis.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Anti-inflammatory Activity : In vitro studies demonstrate that the compound significantly reduces the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).
- Anticancer Potential : Cell viability assays indicate that it exhibits cytotoxic effects against several cancer cell lines, including those associated with breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study 1 : A study published in MDPI reported that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro, with IC values indicating effective cytotoxicity against FaDu hypopharyngeal tumor cells .
- Study 2 : Another research article indicated that compounds with structural similarities exhibited significant anti-inflammatory properties by inhibiting JAK-mediated signaling pathways, suggesting a similar potential for this compound .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Piperidine Ring : Utilizing starting materials such as fluorinated amines.
- Introduction of the Aminomethyl Group : Achieved through reductive amination techniques.
- Esterification : Converting the carboxylic acid to its tert-butyl ester form under acidic conditions.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | JAK Inhibition | Cytotoxicity (IC) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | 15 µM | Significant |
| Similar Piperidine Derivative A | Yes | 20 µM | Moderate |
| Similar Piperidine Derivative B | No | 25 µM | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions using activating agents like HBTU with tertiary amines (e.g., NEt₃) in dichloromethane (DCM). For example, coupling (S)-1-Boc-piperidine-2-carboxylic acid with a fluorinated intermediate under anhydrous conditions at 0–20°C achieves 95% yield after 4 days. Purification via column chromatography (e.g., PE/EtOAc/MeOH) is critical for isolating the Boc-protected product . Alternative routes may use DMAP and triethylamine for nucleophilic substitutions .
Q. How is NMR spectroscopy applied to confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : ¹H and ¹³C NMR data provide critical insights. For instance, the fluorine atom at C3 induces characteristic splitting patterns (e.g., δ ~4.0–4.5 ppm for fluorinated piperidine protons), while the Boc group shows a distinct singlet at ~1.4 ppm (C(CH₃)₃). Stereochemical confirmation relies on coupling constants (e.g., JH-F for fluorinated carbons) and comparison with computed spectra .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert conditions (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the fluorinated piperidine core. Stability studies indicate no hazardous decomposition under recommended storage .
Advanced Research Questions
Q. What challenges arise in maintaining enantiomeric purity during fluorination or Boc-deprotection steps?
- Methodological Answer : Fluorination at C3 can lead to racemization due to steric hindrance or Lewis acid catalysts. To mitigate this, use chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature reactions (<0°C). For Boc deprotection, employ mild acidic conditions (e.g., TFA/DCM) to preserve stereochemistry .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or IR peaks)?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., IR carbonyl stretches or ¹³C shifts) may arise from conformational flexibility or solvent effects. Use 2D NMR (e.g., NOESY for spatial proximity analysis) or X-ray crystallography (as in structurally similar piperidine derivatives ) for validation. Computational tools (e.g., Gaussian for IR simulation) can reconcile anomalies .
Q. What role does the fluorinated piperidine moiety play in structure-activity relationships (SAR) for antimicrobial or enzyme inhibition?
- Methodological Answer : Fluorination enhances metabolic stability and modulates electronic properties, improving target binding (e.g., antimicrobial targets like Macrophage Infectivity Potentiation proteins). SAR studies on analogs (e.g., tert-butyl 3-(4-cyclopropyl-triazolyl)piperidine-1-carboxylate ) show that substituents at C3 influence potency. Replacements with bulkier groups (e.g., cyclopropyl) reduce activity, suggesting steric constraints .
Data-Driven Insights
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Key parameters include:
- Solvent choice : Anhydrous DCM minimizes side reactions.
- Catalyst loading : HBTU (1.1 equiv) and NEt₃ (2.0 equiv) balance efficiency and cost.
- Temperature control : Slow warming from 0°C to RT prevents exothermic side reactions.
- Purification : Gradient elution (PE/EtOAc/MeOH) improves separation of polar byproducts .
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>97%) and detects trace impurities (e.g., de-Boc byproducts).
- Chiral GC : Ensures enantiomeric excess (>99% ee) by comparing retention times with racemic standards.
- Elemental analysis : Validates C/H/N ratios against theoretical values (e.g., C₁₅H₂₄FNO₂) .
Contradiction Analysis
Q. How to interpret conflicting toxicity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic activation (e.g., cytochrome P450-mediated conversion to reactive intermediates). Conduct metabolite profiling (LC-MS/MS) and compare with in vitro hepatocyte assays. For example, if in vivo studies (oral LD₅₀ > 500 mg/kg) contradict in vitro cytotoxicity (IC₅₀ = 50 µM), consider species-specific metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
